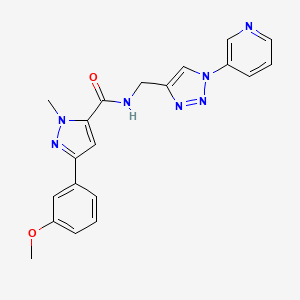

3-(3-méthoxyphényl)-1-méthyl-N-((1-(pyridin-3-yl)-1H-1,2,3-triazol-4-yl)méthyl)-1H-pyrazole-5-carboxamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

3-(3-methoxyphenyl)-1-methyl-N-((1-(pyridin-3-yl)-1H-1,2,3-triazol-4-yl)methyl)-1H-pyrazole-5-carboxamide is a useful research compound. Its molecular formula is C20H19N7O2 and its molecular weight is 389.419. The purity is usually 95%.

BenchChem offers high-quality 3-(3-methoxyphenyl)-1-methyl-N-((1-(pyridin-3-yl)-1H-1,2,3-triazol-4-yl)methyl)-1H-pyrazole-5-carboxamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 3-(3-methoxyphenyl)-1-methyl-N-((1-(pyridin-3-yl)-1H-1,2,3-triazol-4-yl)methyl)-1H-pyrazole-5-carboxamide including the price, delivery time, and more detailed information at info@benchchem.com.

Applications De Recherche Scientifique

Activité antimycobactérienne

Les dérivés du pyrazole ont été identifiés comme possédant des propriétés antimycobactériennes. Ce composé pourrait potentiellement être utilisé dans le traitement des maladies causées par les mycobactéries, telles que la tuberculose. Les caractéristiques structurelles du composé peuvent lui permettre d'inhiber la croissance des cellules mycobactériennes ou d'interférer avec leurs processus métaboliques .

Propriétés anticancéreuses

La capacité du composé à inhiber certaines voies cellulaires en fait un candidat pour la recherche anticancéreuse. Il peut agir sur des cibles spécifiques au sein des cellules cancéreuses, conduisant à l'apoptose ou à l'inhibition de la prolifération cellulaire. La recherche sur des dérivés de pyrazine similaires s'est avérée prometteuse dans ce domaine .

Inhibition des voies FLT3-ITD et BCR-ABL

Ce composé a été identifié comme un inhibiteur des voies FLT3-ITD et BCR-ABL, qui sont importantes dans la pathogenèse de certains types de leucémie. Il peut inhiber puissamment les mutants secondaires tels que FLT3-ITD/D835Y et FLT3-ITD/F691L, ce qui en fait un agent thérapeutique potentiel pour la leucémie myéloïde aiguë (LMA) présentant ces mutations .

Effets antidiabétiques

Les dérivés de pyrazine, y compris ce composé, peuvent présenter des effets antidiabétiques en influençant la libération d'insuline ou le métabolisme du glucose. Cela pourrait ouvrir de nouvelles voies pour le traitement du diabète, en particulier si le composé peut être optimisé pour une meilleure efficacité et sécurité .

Activité diurétique

Le composé peut également servir de diurétique, aidant à éliminer l'excès de liquide du corps en augmentant la production d'urine. Cette application pourrait être bénéfique dans des conditions comme l'hypertension artérielle ou l'insuffisance cardiaque, où la rétention d'eau est un problème .

Effets antiviraux et antibactériens

En raison de l'activité biologique étendue des dérivés de pyrazine, ce composé pourrait également être exploré pour ses effets antiviraux et antibactériens. Il pourrait potentiellement inhiber la réplication des virus ou la croissance des bactéries, contribuant au traitement de diverses maladies infectieuses .

Mécanisme D'action

Mode of Action

The mode of action of this compound is also not well-defined. Given its structural features, it may interact with its targets through non-covalent interactions such as hydrogen bonding, pi-stacking, and van der Waals forces. Without specific target information, it’s challenging to provide a detailed explanation of its interaction with its targets .

Biochemical Pathways

The compound’s impact on biochemical pathways is currently unknown. It’s possible that it could affect various pathways depending on its targets. Without specific target information, it’s difficult to predict which pathways might be affected .

Pharmacokinetics

Its bioavailability, distribution in the body, metabolism, and excretion rates are currently unknown .

Result of Action

Without specific target information and a clear understanding of its mode of action, it’s challenging to predict its potential effects .

Action Environment

Environmental factors can significantly influence a compound’s action, efficacy, and stability. Factors such as pH, temperature, and the presence of other molecules can affect a compound’s stability and its interactions with its targets. Specific information about how these factors influence the action of this compound is currently unavailable .

Propriétés

IUPAC Name |

5-(3-methoxyphenyl)-2-methyl-N-[(1-pyridin-3-yltriazol-4-yl)methyl]pyrazole-3-carboxamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H19N7O2/c1-26-19(10-18(24-26)14-5-3-7-17(9-14)29-2)20(28)22-11-15-13-27(25-23-15)16-6-4-8-21-12-16/h3-10,12-13H,11H2,1-2H3,(H,22,28) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LYPSVEWOOFFJRB-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C(=CC(=N1)C2=CC(=CC=C2)OC)C(=O)NCC3=CN(N=N3)C4=CN=CC=C4 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H19N7O2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

389.4 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![4-[(3-chloroanilino)methylene]-2,4-dihydro-3H-pyrazol-3-one](/img/structure/B2359044.png)

![3-chloro-N-(5-isobutyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)-4-methoxybenzenesulfonamide](/img/structure/B2359047.png)

![N-(2-chloro-6-methylphenyl)-2-{[3-(2,5-dimethylphenyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl}acetamide](/img/structure/B2359057.png)

![(5Z)-5-[(3-bromo-4-methoxyphenyl)methylidene]-3-ethyl-2-sulfanylidene-1,3-thiazolidin-4-one](/img/structure/B2359059.png)

![N-Methyl-2-[methyl(prop-2-enoyl)amino]benzamide](/img/structure/B2359066.png)